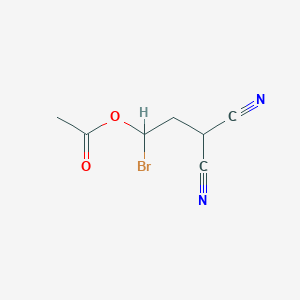
1-Bromo-3,3-dicyanopropyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,3-dicyanopropyl acetate is an organic compound with the molecular formula C7H7BrN2O2. It is characterized by the presence of a bromine atom, two cyano groups, and an acetate group attached to a propyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-3,3-dicyanopropyl acetate can be synthesized through a multi-step process. One common method involves the bromination of 3,3-dicyanopropyl acetate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-Bromo-3,3-dicyanopropyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous acid or base solutions under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3,3-diaminopropyl acetate.
Hydrolysis: Formation of 3,3-dicyanopropanol and acetic acid.
科学的研究の応用
1-Bromo-3,3-dicyanopropyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Bromo-3,3-dicyanopropyl acetate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano groups can undergo reduction to form amines. The acetate group can be hydrolyzed under acidic or basic conditions.
類似化合物との比較
Similar Compounds
1-Bromo-3,3,3-trifluoropropene: Similar in structure but contains trifluoromethyl groups instead of cyano groups.
3-Bromo-2,2-dicyanopropanoic acid: Contains a carboxylic acid group instead of an acetate group.
特性
CAS番号 |
191531-12-1 |
|---|---|
分子式 |
C7H7BrN2O2 |
分子量 |
231.05 g/mol |
IUPAC名 |
(1-bromo-3,3-dicyanopropyl) acetate |
InChI |
InChI=1S/C7H7BrN2O2/c1-5(11)12-7(8)2-6(3-9)4-10/h6-7H,2H2,1H3 |
InChIキー |
CJQOXCMGAMMFMA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(CC(C#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




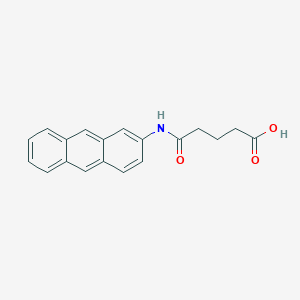
![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
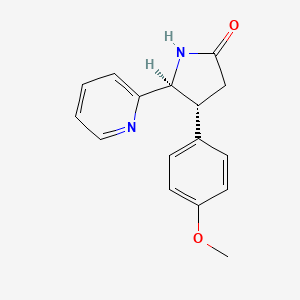


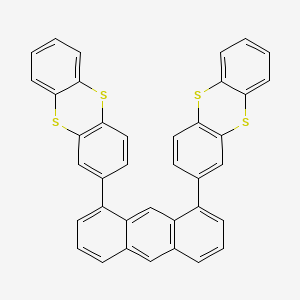
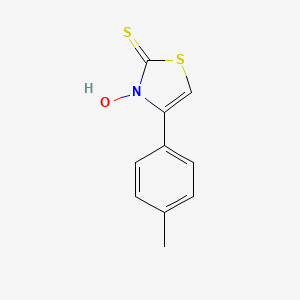
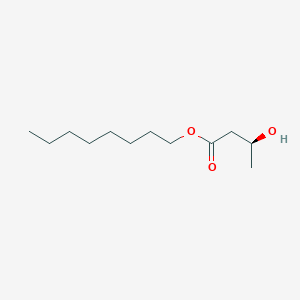
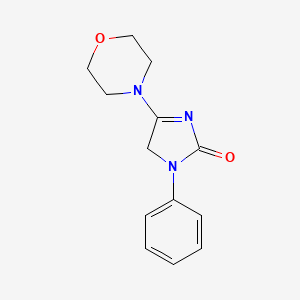

![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
